molecular formula C16H17NO3 B13009650 (3-Amino-4-methylphenyl)(3,4-dimethoxyphenyl)methanone

(3-Amino-4-methylphenyl)(3,4-dimethoxyphenyl)methanone

Cat. No.: B13009650
M. Wt: 271.31 g/mol
InChI Key: IQTLWBLZQCEGEA-UHFFFAOYSA-N
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Description

(3-Amino-4-methylphenyl)(3,4-dimethoxyphenyl)methanone (CAS 1176617-34-7) is a benzamide derivative with a molecular formula of C16H17NO3 and a molecular weight of 271.31 g/mol . This compound features two aromatic rings: a 3-Amino-4-methylphenyl group with an electron-donating amino substituent and a 3,4-dimethoxyphenyl group. The methoxy groups enhance the electron density of the ring and can significantly influence the compound's molecular interactions and binding affinity . As a synthetic methanone, it serves as a valuable building block in organic synthesis for the construction of more complex molecules. It can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, making it a versatile intermediate . While specific biological data for this exact compound is limited, structurally similar benzamide and tetrahydroquinoline derivatives are recognized for their relevance in medicinal chemistry research. These analogues have been investigated for a range of potential bioactivities, which suggests this compound may be of interest in early-stage drug discovery and pharmacological studies . Researchers value this scaffold for its potential to interact with enzymes and receptors, possibly modulating biological pathways . Handle with care in a laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

(3-amino-4-methylphenyl)-(3,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C16H17NO3/c1-10-4-5-11(8-13(10)17)16(18)12-6-7-14(19-2)15(9-12)20-3/h4-9H,17H2,1-3H3

InChI Key

IQTLWBLZQCEGEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)OC)N

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation Approach

One classical method to prepare diaryl ketones such as (3-Amino-4-methylphenyl)(3,4-dimethoxyphenyl)methanone is via Friedel-Crafts acylation:

  • Starting Materials: 3,4-dimethoxybenzoyl chloride (acyl chloride derivative of 3,4-dimethoxybenzoic acid) and 3-amino-4-methylbenzene (aniline derivative).
  • Catalyst: Lewis acid such as aluminum chloride (AlCl3).
  • Procedure: The acyl chloride is reacted with the aromatic amine under anhydrous conditions, typically in an inert solvent like dichloromethane or nitrobenzene, at controlled temperatures.
  • Outcome: The electrophilic aromatic substitution leads to the formation of the ketone linkage, yielding the target compound.

Notes: The amino group on the 3-amino-4-methylphenyl ring may require protection (e.g., acetylation) to prevent side reactions during acylation, followed by deprotection after ketone formation.

Condensation via Benzoyl Derivatives and Amines

An alternative approach involves the condensation of benzoyl derivatives with substituted anilines:

  • Method: Reaction of 3,4-dimethoxybenzoyl chloride or benzoyl anhydride with 3-amino-4-methyl aniline under basic or neutral conditions.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane.
  • Base: Triethylamine or pyridine to scavenge HCl formed during the reaction.
  • Temperature: Typically room temperature to mild heating (25–60 °C).
  • Purification: Crystallization or chromatographic techniques.

This method avoids harsh Lewis acids and can be more selective, especially when sensitive functional groups are present.

Modern Catalytic and One-Pot Methods

Recent literature highlights more efficient and mild synthetic routes for related ketone compounds, which can be adapted for (3-Amino-4-methylphenyl)(3,4-dimethoxyphenyl)methanone:

  • Base-Mediated Room-Temperature Synthesis: Using cesium carbonate (Cs2CO3) in DMF as a base to promote rapid coupling reactions at room temperature, as demonstrated in the synthesis of related aroyl derivatives. This method offers high yields and short reaction times (10–20 minutes) without the need for metal catalysts or harsh conditions.

  • Copper-Catalyzed N-Arylation: For further functionalization, copper(II) acetate catalysis in DMF enables selective N-arylation of amino-substituted benzophenones, which could be applied to modify the amino group post-ketone formation.

Detailed Reaction Conditions and Data

Method Reagents & Conditions Yield (%) Notes
Friedel-Crafts Acylation 3,4-Dimethoxybenzoyl chloride, AlCl3, DCM, 0–25 °C 60–80 Amino group protection recommended; classical method
Condensation with Benzoyl Chloride 3,4-Dimethoxybenzoyl chloride, 3-amino-4-methylaniline, Et3N, DMF, RT–60 °C 70–85 Mild conditions, base scavenges HCl, avoids Lewis acids
Cs2CO3-Mediated Coupling Cs2CO3 (2 equiv), DMF, RT, 10–20 min 85–92 Rapid, room temperature, high yield, suitable for scale-up
Copper-Catalyzed N-Arylation Cu(OAc)2 (1 equiv), arylboronic acids, DMF, RT, 8 h 65–75 Post-synthesis modification of amino group, ligand- and base-free conditions

Mechanistic Insights

  • The Cs2CO3-mediated method involves initial formation of phenoxide intermediates, followed by nucleophilic attack on the acyl component, leading to intramolecular cyclization and tautomerization to yield the ketone product.
  • Copper-catalyzed N-arylation proceeds via oxidative addition of arylboronic acids to copper(II), transmetallation, and reductive elimination to form the N-aryl amino ketone derivatives.

Research Findings and Optimization

  • The stoichiometry of base (Cs2CO3) is critical; 2 equivalents are required for efficient conversion and high yield.
  • Aprotic polar solvents like DMF are preferred for solubility and reaction rate; protic solvents lead to incomplete reactions or side products.
  • Room temperature conditions minimize decomposition and side reactions, improving purity and yield.
  • Microwave-assisted heating can be used for related condensation reactions to reduce reaction times further.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4-methylphenyl)(3,4-dimethoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the methanone group to a methanol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amines and amides.

Scientific Research Applications

Pharmaceutical Development

The primary application of (3-Amino-4-methylphenyl)(3,4-dimethoxyphenyl)methanone lies in pharmaceutical development. Research indicates that this compound exhibits:

  • Antioxidant Activity : Compounds with similar structures have shown potential in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds derived from similar structures have been tested against human glioblastoma and breast cancer cell lines, demonstrating significant cytotoxicity .
  • Antimicrobial Effects : The compound may exhibit activity against various bacterial strains, indicating its potential as an antimicrobial agent.

Mechanistic Studies

Understanding the mechanism of action is critical for the therapeutic application of (3-Amino-4-methylphenyl)(3,4-dimethoxyphenyl)methanone. Interaction studies often focus on:

  • Binding Affinity : Techniques such as molecular docking and binding assays are employed to evaluate how well the compound interacts with specific biological targets like enzymes or receptors.
  • In Vivo Studies : Animal models are used to assess the pharmacokinetics and pharmacodynamics of the compound, providing insights into its efficacy and safety profile.

Comparative Analysis with Related Compounds

To better understand the unique properties of (3-Amino-4-methylphenyl)(3,4-dimethoxyphenyl)methanone, it is useful to compare it with structurally similar compounds. The following table summarizes key features:

Compound NameStructural FeaturesBiological Activity
(3-Amino-4-methylphenyl)(3,4-dimethoxyphenyl)methanoneAmino and methoxy groupsAntioxidant, anticancer
(3-Amino-2-methylphenyl)(4-methoxyphenyl)methanoneSimilar amine and methoxy groupsAntimicrobial
(2-Amino-5-methylphenyl)(3,4-dimethoxyphenyl)methanoneDifferent substitution patternPotentially anticancer
(4-Amino-3-methylphenyl)(2,5-dimethoxyphenyl)methanoneVarying methoxy positionsDiverse bioactivity

This comparison highlights the specificity of (3-Amino-4-methylphenyl)(3,4-dimethoxyphenyl)methanone's structure and its associated biological activities.

Antioxidant Activity Evaluation

A study evaluated the antioxidant activity of several derivatives using the DPPH radical scavenging method. The results indicated that some derivatives exhibited antioxidant activity significantly higher than ascorbic acid, a well-known antioxidant . This suggests that (3-Amino-4-methylphenyl)(3,4-dimethoxyphenyl)methanone could be further explored as a potent antioxidant agent.

Anticancer Efficacy

Research involving human cancer cell lines demonstrated that certain derivatives of this compound were more cytotoxic against glioblastoma cells compared to triple-negative breast cancer cells. This differential response underscores the potential for targeted cancer therapies based on this compound's derivatives .

Mechanism of Action

The mechanism of action of (3-Amino-4-methylphenyl)(3,4-dimethoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs and their structural variations:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
(3-Amino-4-chlorophenyl)(3,4-dimethoxyphenyl)methanone 3-NH₂, 4-Cl 291.73 Higher polarity due to Cl; lab use only (discontinued)
(4-Chlorophenyl)(3,4-dimethoxyphenyl)methanone 4-Cl 276.72 Hazardous (GHS Class 8); used in organic synthesis
(3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone 4-F 260.26 Fluorine enhances metabolic stability; lower molecular weight
(3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone oximes Oxime functional group - High synthetic yield (>95%); improved reactivity for derivatization
CDK9 Inhibitors (e.g., 8d, 8e, 8k) Thiazole-amino derivatives ~400–420 CDK9 inhibition; moderate yields (12–24%)

Key Observations :

  • Halogen vs. Methyl/Amino Groups: Chlorine (Cl) and fluorine (F) substituents increase molecular weight and polarity compared to methyl groups.
  • Functional Group Impact : Oxime derivatives (e.g., ) exhibit superior synthetic yields (>95%) compared to thiazole-based analogs (12–24%), likely due to simpler reaction pathways .

Biological Activity

Overview

(3-Amino-4-methylphenyl)(3,4-dimethoxyphenyl)methanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an amine group and methanone functionality, contributing to its reactivity and interactions with biological targets. Research indicates that this compound may exhibit antioxidant , anticancer , and antimicrobial properties, making it a candidate for further pharmacological studies.

Chemical Structure

The chemical structure of (3-Amino-4-methylphenyl)(3,4-dimethoxyphenyl)methanone can be represented as follows:

C16H19NO3\text{C}_{16}\text{H}_{19}\text{N}\text{O}_{3}

This structure includes:

  • An amino group (-NH2)
  • Two methoxy groups (-OCH3)
  • A carbonyl group (C=O)

1. Antioxidant Activity

Research indicates that compounds similar to (3-Amino-4-methylphenyl)(3,4-dimethoxyphenyl)methanone demonstrate significant antioxidant properties. These compounds are capable of scavenging free radicals, which are implicated in oxidative stress and various diseases.

  • DPPH Assay : The antioxidant activity can be quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where a decrease in absorbance indicates scavenging ability. Compounds in this class have shown effectiveness comparable to standard antioxidants like ascorbic acid.

2. Anticancer Properties

The anticancer potential of (3-Amino-4-methylphenyl)(3,4-dimethoxyphenyl)methanone has been evaluated against various cancer cell lines.

  • Cell Lines Tested : Notable studies have assessed its effects on human cancer cell lines such as MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer).
  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of key enzymes involved in cell proliferation and survival pathways.
Cell Line IC50 Value (µM) Comparison Agent IC50 Value (µM)
MDA-MB-23110.7Etoposide22.4
A5497.7Camptothecin20.0
MIA PaCa-27.3Camptothecin0.9

3. Antimicrobial Effects

Antimicrobial activity has also been observed with this compound against various bacterial strains.

  • Tested Strains : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial activity, making it a potential candidate for antibiotic development.

Case Studies and Research Findings

  • Study on Antioxidant Activity :
    • A study demonstrated that derivatives of the compound exhibited antioxidant activity significantly higher than ascorbic acid, with some showing up to 1.4 times greater efficacy in scavenging DPPH radicals .
  • Cytotoxicity Assessment :
    • In vitro assays revealed that the compound is cytotoxic to multiple cancer cell lines, with IC50 values indicating promising potential for therapeutic applications. The mechanism involves disrupting cellular functions critical for cancer cell survival .
  • Antimicrobial Testing :
    • Various derivatives were tested against common pathogens, showing potent activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 1–8 µg/mL depending on the specific derivative and strain .

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